2-Amino-1-(benzofuran-2-yl)ethanol
Overview
Description
2-Amino-1-(benzofuran-2-yl)ethanol is a chemical compound that features a benzofuran ring substituted with an amino group and a hydroxyl group on the ethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve microwave-assisted synthesis, which provides high yields and fewer side reactions. This method is particularly useful for constructing complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(benzofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-2-ylamine derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-Amino-1-(benzofuran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(benzofuran-2-yl)ethanol involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anti-tumor activity is linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its antimicrobial and anticancer properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen, also known for its biological activities.
2-Amino-1-(benzothiophene-2-yl)ethanol: A close analog with similar structural features but different biological activities
Uniqueness
2-Amino-1-(benzofuran-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino and hydroxyl groups on the benzofuran ring makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-amino-1-(1-benzofuran-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJVOWVMKNRFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510539 | |
Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7127-27-7 | |
Record name | 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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